6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one
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Overview
Description
6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between benzylamine and a suitable diketone under acidic conditions.
Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the pyrimidine ring with benzyl chloride and methylamine in the presence of a base such as sodium hydride.
Final Cyclization: The intermediate product undergoes cyclization to form the final compound under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it into dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurodegenerative diseases and as an anti-inflammatory compound.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Pharmacology: It is investigated for its effects on neurotransmitter systems and its potential as a nootropic agent.
Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The exact mechanism of action of 6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways. The compound may exert its effects through modulation of dopamine and serotonin levels, as well as inhibition of specific kinases and phosphatases .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: This compound shares a similar benzyl(methyl)amino group but differs in its overall structure and applications.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation, differing in its purine base structure.
Uniqueness
6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is unique due to its specific pyrimidine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in research and industrial applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N3O/c1-22(13-15-8-4-2-5-9-15)14-17-12-18(23)21-19(20-17)16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H,20,21,23) |
InChI Key |
PBRAQELYLNUUQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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